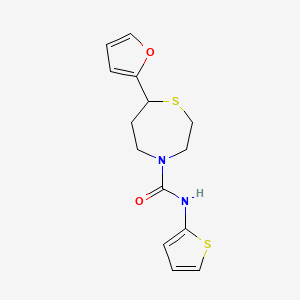

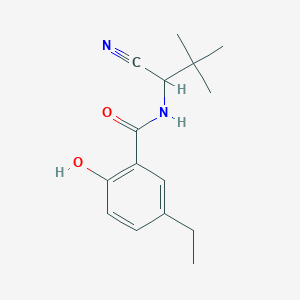

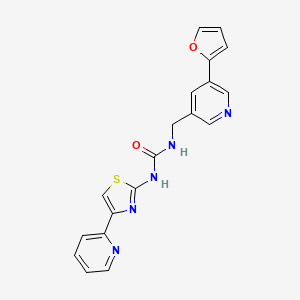

7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is a member of the thiazepane family, which is known for its diverse pharmacological properties.

Scientific Research Applications

Synthetic Chemistry and Reactivity

Research in synthetic chemistry has explored the reactivity and synthesis of furan and thiophene derivatives. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating the compound's potential for further chemical modifications (Aleksandrov & El’chaninov, 2017). This study suggests that "7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide" could also be amenable to various synthetic transformations, expanding its utility in chemical synthesis.

Antimicrobial Activity

Popiołek, Biernasiuk, and Malm (2016) investigated the antimicrobial properties of furan/thiophene-1,3-benzothiazin-4-one hybrids, finding some compounds to exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts (Popiołek, Biernasiuk, & Malm, 2016). Given the structural similarities, "7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide" might possess antimicrobial activities, warranting further investigation in this direction.

Antiviral and Antitumor Applications

Studies have also identified furan-carboxamide derivatives as potent inhibitors of influenza A H5N1 virus, highlighting their potential in antiviral research (Yongshi et al., 2017) (Yongshi et al., 2017). Furthermore, Franchetti et al. (1995) synthesized furan and thiophene analogues of tiazofurin, known as furanfurin and thiophenfurin, to explore their antitumor activity and interactions with inosine monophosphate dehydrogenase, indicating the therapeutic potential of furan and thiophene derivatives in cancer treatment (Franchetti et al., 1995).

Material Science and Dye-Sensitized Solar Cells

In the realm of materials science, the use of furan and thiophene derivatives in dye-sensitized solar cells (DSSCs) has been explored. Se Hun Kim et al. (2011) studied phenothiazine derivatives with various conjugated linkers, including furan, to investigate their effect on the performance of DSSCs, demonstrating an improvement in solar energy-to-electricity conversion efficiency (Se Hun Kim et al., 2011). This suggests that "7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide" could be explored for applications in renewable energy technologies, particularly in the optimization of DSSCs.

properties

IUPAC Name |

7-(furan-2-yl)-N-thiophen-2-yl-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c17-14(15-13-4-2-9-20-13)16-6-5-12(19-10-7-16)11-3-1-8-18-11/h1-4,8-9,12H,5-7,10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAHRDQVQSEBMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2617235.png)

![N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617240.png)

![Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2617242.png)

![2-[(2,2,7,7-Tetramethyl-tetrahydro-bis[1,3]dioxolo[4,5-b;4',5'-d]pyran-5-carbony](/img/structure/B2617252.png)

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2617253.png)